molecular formula C18H23N3O3 B2578119 Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate CAS No. 1333993-56-8

Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate

Cat. No. B2578119
CAS RN: 1333993-56-8
M. Wt: 329.4
InChI Key: QBUREXSJSNBXMT-UHFFFAOYSA-N
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Description

“Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate” is a complex organic compound. It contains a benzoate group, which is a common moiety in various pharmaceuticals and other active compounds . It also has a cycloheptyl group, which is a seven-membered carbon ring, and a nitrile group (the cyano group), which is a functional group consisting of a carbon triple-bonded to a nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate cycloheptyl and benzoate precursors. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzoate part of the molecule is planar, while the cycloheptyl ring could adopt a puckered conformation .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “this compound” could participate in a variety of chemical reactions. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .

Mechanism of Action

The mechanism of action of Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been reported that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition may contribute to the anti-inflammatory and analgesic properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. For example, it has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have anticonvulsant activity, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. In addition, it has been reported to exhibit a range of pharmacological properties, which makes it a useful tool for studying various biological processes. However, there are some limitations to using this compound in lab experiments. For example, it has been reported to exhibit low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate. One area of research could be to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. Another area of research could be to investigate the mechanism of action of this compound in more detail. In addition, it may be useful to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models to better understand its potential therapeutic applications. Furthermore, the development of more efficient synthesis methods for this compound could also be an area of future research.

Synthesis Methods

The synthesis of Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate involves the reaction of 4-aminobenzoic acid with 1-cyanocycloheptanecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with methyl chloroformate to obtain this compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.

Scientific Research Applications

Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate has been studied extensively in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. Several research studies have investigated the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, epilepsy, and inflammation.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

methyl 4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-24-17(23)14-6-8-15(9-7-14)20-12-16(22)21-18(13-19)10-4-2-3-5-11-18/h6-9,20H,2-5,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUREXSJSNBXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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